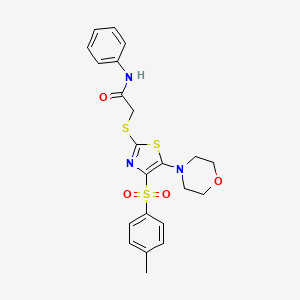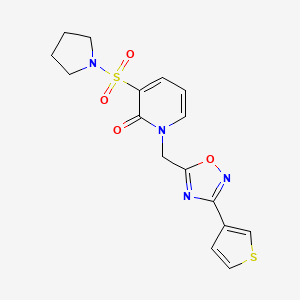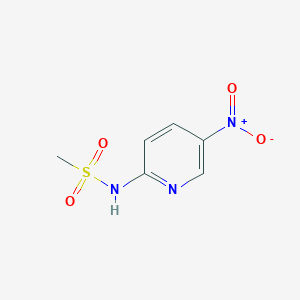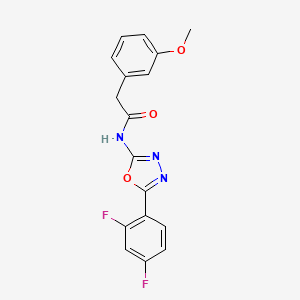
2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Morpholino Derivatives in Gene Function Inhibition
Morpholino oligomers have been extensively used as tools to inhibit gene function in various model organisms. These molecules provide a relatively simple and rapid method to study gene function by blocking mRNA translation. Careful controls are necessary to ensure specificity and efficacy of morpholinos in gene knockdown experiments (Heasman, 2002).
Thiazolidinediones (TZDs) and Their Medicinal Perspectives
TZDs, possessing a thiazolidinedione core similar in thematic structure to the compound of interest, have been explored for their antimicrobial, antitumor, and antidiabetic properties. Their ability to be structurally modified allows for the development of various lead molecules against numerous clinical disorders. The significance of substitutions at specific positions on the TZD nucleus demonstrates a relationship between chemical structure and biological activity, highlighting the compound's potential for novel drug development (Singh et al., 2022).
Thiazole Derivatives in Drug Development
Thiazole derivatives, sharing a common motif with the chemical through the thiazole ring, are noted for a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, and antitumor properties. The diversity in therapeutic applications of thiazole derivatives underscores the potential of such compounds in drug discovery and development. This suggests that similar structural derivatives, including the compound of interest, could be explored for multiple pharmacological targets (Leoni et al., 2014).
Propriétés
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-16-7-9-18(10-8-16)32(27,28)20-21(25-11-13-29-14-12-25)31-22(24-20)30-15-19(26)23-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSSHRIKRYKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)NC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)
![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)

![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2631439.png)
